

An In-depth Technical Guide to Venetoclax-d6: Structure, Properties, and Analysis

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Compound of Interest

Compound Name: Venetoclax-d6

Cat. No.: B15561985

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Introduction: Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).^{[1][2][3][4]} By targeting the BCL-2 protein, Venetoclax restores the natural process of programmed cell death (apoptosis) in cancer cells that overexpress this anti-apoptotic protein.^[5] **Venetoclax-d6** is a deuterated analog of Venetoclax, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as mass spectrometry, used in pharmacokinetic and metabolic studies of Venetoclax.

Chemical Structure and Properties

Venetoclax-d6 is structurally identical to Venetoclax, with the exception of the six deuterium atoms. This substitution results in a higher molecular weight, which allows it to be distinguished from the non-labeled drug in mass spectrometry analyses, while maintaining nearly identical chemical and physiological properties.

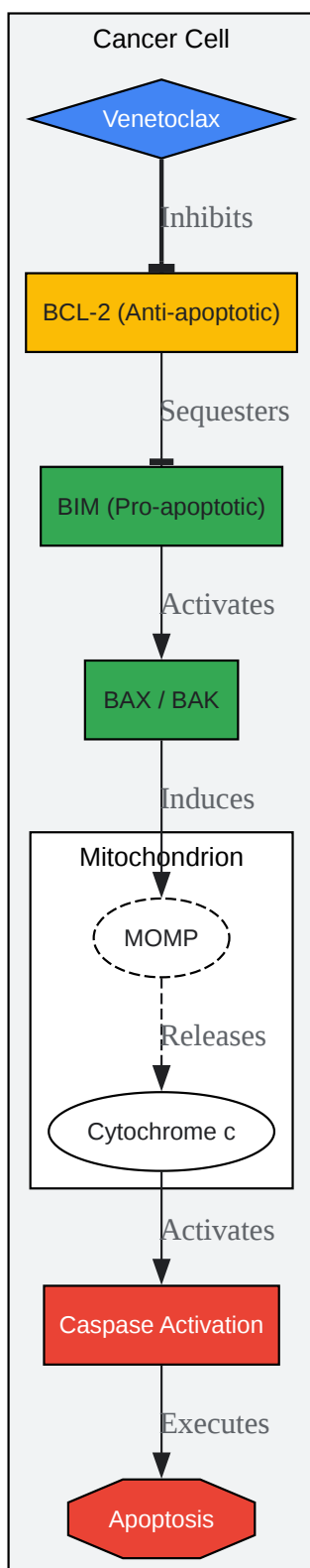
Table 1: Physicochemical Properties of Venetoclax and **Venetoclax-d6**

Property	Venetoclax	Venetoclax-d6
Chemical Formula	C ₄₅ H ₅₀ ClN ₇ O ₇ S	C ₄₅ H ₄₄ D ₆ ClN ₇ O ₇ S
Molecular Weight	868.45 g/mol	874.48 g/mol
Monoisotopic Mass	867.3180959 Da	N/A
CAS Number	1257044-40-8	N/A
Purity (HPLC)	>99% (Typical)	>95%
Isotopic Enrichment	N/A	>95%
Synonyms	ABT-199, GDC-0199, Venclexta	ABT-199-d6

Mechanism of Action: BCL-2 Inhibition Pathway

Venetoclax functions as a BH3-mimetic, a class of drugs that mimic the activity of the BH3-only proteins, which are natural initiators of apoptosis. In many cancer cells, the anti-apoptotic protein BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAX, and BAK, thereby preventing cell death.

Venetoclax selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein. This action displaces the pro-apoptotic proteins, which are then free to activate the downstream effectors BAX and BAK. Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes that dismantle the cell and lead to apoptosis.



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Caption: Venetoclax mechanism of action.

Experimental Protocols

Detailed analytical methods are crucial for the characterization and quantification of **Venetoclax-d6**. The following are representative protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **Venetoclax-d6**.

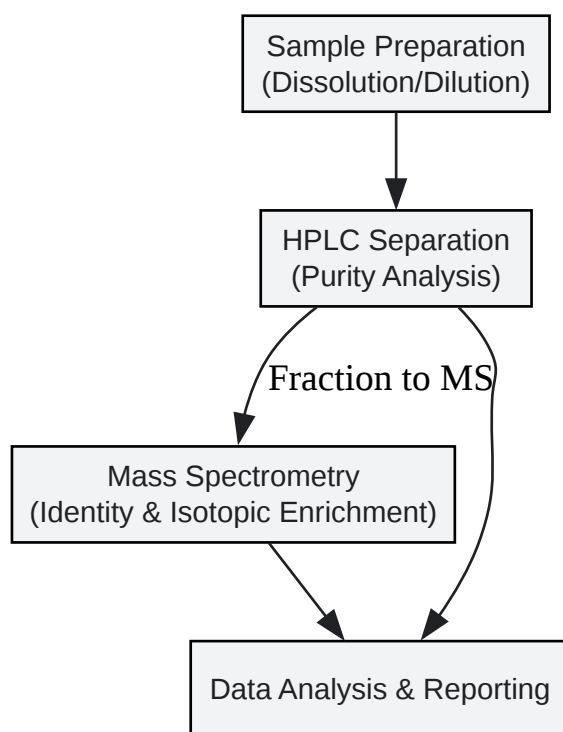
- Instrumentation: HPLC system with UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
 - Start with 30% B, hold for 2 minutes.
 - Linear ramp to 95% B over 15 minutes.
 - Hold at 95% B for 3 minutes.
 - Return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a known concentration of **Venetoclax-d6** in a 50:50 mixture of Acetonitrile and Water.

- Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total peak area. A purity of >95% is typically required.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

This protocol confirms the molecular weight and the degree of deuterium incorporation.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or direct infusion source.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: m/z 100-1200.
- Source Parameters:
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120°C.
 - Desolvation Gas Flow: 600 L/hr.
- Data Acquisition: Full scan mode to observe the parent ion.
- Sample Preparation: Dilute the sample from the HPLC protocol or prepare a new solution in an appropriate solvent (e.g., Methanol) for direct infusion.
- Analysis:
 - Identity: Confirm the presence of the $[M+H]^+$ ion corresponding to the molecular weight of **Venetoclax-d6** (expected m/z \approx 875.49).
 - Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion cluster. The relative intensities of the ions corresponding to d0 to d5 isotopologues should be minimal compared to the d6 peak, confirming >95% isotopic enrichment.



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Caption: General analytical workflow for **Venetoclax-d6**.

Pharmacokinetic Properties of Venetoclax

As a deuterated analog, **Venetoclax-d6** is expected to have pharmacokinetic properties very similar to Venetoclax. The data below for Venetoclax is derived from clinical and preclinical studies.

Table 2: Summary of Venetoclax Pharmacokinetic Parameters

Parameter	Value
Protein Binding	>99.9%
Metabolism	Primarily hepatic, via CYP3A4/5 enzymes.
Elimination Half-Life	Approximately 26 hours.
Time to Max Concentration (T_{max})	5–8 hours post-dose.
Volume of Distribution (V_d/F)	~256–321 L
Excretion	>99.9% in feces (20.8% as unchanged drug).

Conclusion: **Venetoclax-d6** is an essential tool for researchers and drug development professionals. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for the accurate quantification of Venetoclax in biological matrices. Understanding its properties, the mechanism of action of its parent compound, and the analytical protocols for its characterization are fundamental for its effective use in advancing the study of this important BCL-2 inhibitor.

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